Cas no 2120323-37-5 (tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate)
![tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate structure](https://ja.kuujia.com/scimg/cas/2120323-37-5x500.png)
tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-7289651
- tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate
- 2120323-37-5
-
- インチ: 1S/C11H18N2O2/c1-10(2,3)15-9(14)13(4)8-11(7-12)5-6-11/h5-6,8H2,1-4H3
- InChIKey: ZQVCDJUUHGTVSQ-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N(C)CC1(C#N)CC1)=O
計算された属性
- せいみつぶんしりょう: 210.136827821g/mol
- どういたいしつりょう: 210.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7289651-10.0g |
tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate |
2120323-37-5 | 10.0g |
$4299.0 | 2023-07-07 | ||
Enamine | EN300-7289651-0.05g |
tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate |
2120323-37-5 | 0.05g |
$839.0 | 2023-07-07 | ||
Enamine | EN300-7289651-0.25g |
tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate |
2120323-37-5 | 0.25g |
$920.0 | 2023-07-07 | ||
Enamine | EN300-7289651-5.0g |
tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate |
2120323-37-5 | 5.0g |
$2900.0 | 2023-07-07 | ||
Enamine | EN300-7289651-0.1g |
tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate |
2120323-37-5 | 0.1g |
$879.0 | 2023-07-07 | ||
Enamine | EN300-7289651-0.5g |
tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate |
2120323-37-5 | 0.5g |
$959.0 | 2023-07-07 | ||
Enamine | EN300-7289651-2.5g |
tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate |
2120323-37-5 | 2.5g |
$1959.0 | 2023-07-07 | ||
Enamine | EN300-7289651-1.0g |
tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate |
2120323-37-5 | 1.0g |
$999.0 | 2023-07-07 |
tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate 関連文献
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2120323-37-5 and Product Name: *tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate*
Compound with the CAS number 2120323-37-5 and the product name tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development.
The molecular structure of this compound is highly intricate, featuring a combination of a tert-butyl group, a N-[(1-cyanocyclopropyl)methyl] moiety, and a N-methylcarbamate moiety. These structural components contribute to its distinct chemical behavior and reactivity, making it a valuable candidate for further investigation. The tert-butyl group, known for its steric hindrance, plays a crucial role in modulating the compound's interactions with biological targets, while the N-methylcarbamate moiety provides a versatile platform for further functionalization.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known for their ability to act as intermediates in the synthesis of various pharmacologically active molecules. The presence of the 1-cyanocyclopropyl group in this compound adds an additional layer of complexity, enabling unique interactions with biological systems that may not be observed with simpler carbamate derivatives.
One of the most compelling aspects of this compound is its potential application in the development of new therapeutic agents. Current research indicates that compounds with similar structural features exhibit promising activity against various diseases, including neurological disorders and infectious diseases. The tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate derivative has shown encouraging results in preclinical studies, particularly in terms of its ability to modulate enzyme activity and receptor binding.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to achieve high yields and enantiopurity. These synthetic strategies not only highlight the compound's complexity but also demonstrate the advancements in synthetic organic chemistry that have enabled the production of such intricate molecules.
The pharmacological profile of this compound has been extensively studied in recent years. Initial studies have revealed that it possesses potent inhibitory activity against several key enzymes involved in disease pathways. For instance, it has been shown to effectively inhibit enzymes such as cyclooxygenase (COX) and carbonic anhydrase (CA), which are implicated in inflammation and metabolic disorders, respectively. Additionally, preliminary data suggest that it may exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
The potential therapeutic applications of this compound are further supported by its favorable pharmacokinetic properties. Studies have demonstrated that it exhibits good solubility in both aqueous and organic solvents, which facilitates its formulation into various dosage forms. Moreover, preliminary toxicology studies have shown that it is well-tolerated at relevant doses, indicating a low risk of adverse effects.
As research continues to evolve, the applications of this compound are expected to expand beyond traditional therapeutic areas. Emerging fields such as regenerative medicine and precision medicine are increasingly leveraging novel chemical entities like this one to develop innovative treatment strategies. The unique structural features of tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate make it an attractive scaffold for further derivatization, allowing researchers to fine-tune its biological activity for specific therapeutic needs.
In conclusion, compound with CAS No. 2120323-37-5 and product name *tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate* represents a significant advancement in chemical and pharmaceutical research. Its intricate structure, coupled with its promising biological activities and favorable pharmacokinetic properties, positions it as a valuable asset in the development of new therapeutic agents. As research progresses, this compound is expected to play an increasingly important role in addressing unmet medical needs across various disease areas.
2120323-37-5 (tert-butyl N-[(1-cyanocyclopropyl)methyl]-N-methylcarbamate) 関連製品
- 4427-27-4(2H-spiro1-benzofuran-3,4'-piperidin-2-one)
- 2680705-93-3(8-imino-8lambda6-thia-2-azaspiro4.5decan-8-one)
- 2172228-72-5(2-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid)
- 1361561-67-2(2-Methoxy-5-(2,4,6-trichlorophenyl)pyridine-4-acetic acid)
- 1708288-91-8([4-Chloro-2-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrazin-3-yl]-methanol)
- 942005-66-5(2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide)
- 13893-39-5(2-Decenal, 2-hexyl-)
- 93232-45-2(α,α,α-Trichlorotoluene-d5)
- 1249176-14-4(4-(1-ethyl-1H-1,2,4-triazol-5-yl)methyl-1,3-thiazol-2-amine)
- 1227955-18-1(3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide)




